Home > Products > Screening Compounds P81153 > 4-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate
4-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate -

4-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate

Catalog Number: EVT-3771873
CAS Number:
Molecular Formula: C21H13FN2O4S
Molecular Weight: 408.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R,5R)-7-(3-(phenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid, calcium salt (2:1)trihydrate

Compound Description: This compound, also known as Atorvastatin calcium trihydrate, is a potent inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase) []. This enzyme plays a crucial role in cholesterol biosynthesis, and inhibiting it effectively lowers both triglyceride and cholesterol levels. Atorvastatin is widely prescribed for managing hypercholesterolemia and reducing the risk of cardiovascular events.

2-acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide

Compound Description: This compound is identified as a novel impurity in the synthesis of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, a key intermediate in the production of Atorvastatin []. Its presence as an impurity highlights the importance of rigorous purification steps during drug synthesis to ensure the final product's safety and efficacy.

2-(2-(3-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide

Compound Description: This compound is another novel impurity detected during the synthesis of the Atorvastatin intermediate, 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide []. Its identification underscores the need for comprehensive impurity profiling in pharmaceutical development to ensure drug quality and minimize potential side effects.

4-n-Butyl-1-(4-methylsulfonylphenyl)-2-phenyl-3,5-dioxopyrazolidine

Compound Description: This compound is a selective cyclooxygenase-1 (COX-1) inhibitor []. COX-1 is an enzyme involved in the production of prostaglandins, which mediate inflammation and pain. Selective inhibition of COX-1 is a desirable property for anti-inflammatory drugs with reduced gastrointestinal side effects compared with non-selective COX inhibitors.

4-n-Butyl-1-(4-methylsulfonylphenyl)-2-(4-tolyl)-3,5-dioxopyrazolidine

Compound Description: This compound exhibits less selective COX-2 inhibitory activity compared with the previous compound, with a COX-2 IC50 of 11.45 μM []. Despite its lower selectivity, it still holds potential as an anti-inflammatory agent, and further modifications to its structure might enhance its selectivity profile.

4-n-Butyl-1-(4-methylsulfonylphenyl)-2-(4-fluorophenyl)-3,5-dioxopyrazolidine

Compound Description: This compound displays relatively weak COX-2 inhibitory activity compared with celecoxib, a well-known selective COX-2 inhibitor []. This reduced potency indicates that further structural optimization might be necessary to improve its efficacy as a COX-2 inhibitor.

Properties

Product Name

4-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate

IUPAC Name

[4-[(Z)-[1-(4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate

Molecular Formula

C21H13FN2O4S

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C21H13FN2O4S/c22-14-5-7-15(8-6-14)24-20(26)17(19(25)23-24)12-13-3-9-16(10-4-13)28-21(27)18-2-1-11-29-18/h1-12H,(H,23,25)/b17-12-

InChI Key

BUOJCHRGKHNYHU-ATVHPVEESA-N

SMILES

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)F

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)F

Isomeric SMILES

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.